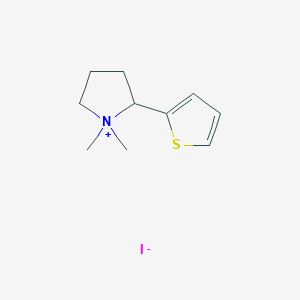
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and thiophene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
113348-22-4 |
|---|---|
Molecular Formula |
C10H16INS |
Molecular Weight |
309.21 g/mol |
IUPAC Name |
1,1-dimethyl-2-thiophen-2-ylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C10H16NS.HI/c1-11(2)7-3-5-9(11)10-6-4-8-12-10;/h4,6,8-9H,3,5,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HEEGRWGUOZPHIJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1C2=CC=CS2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
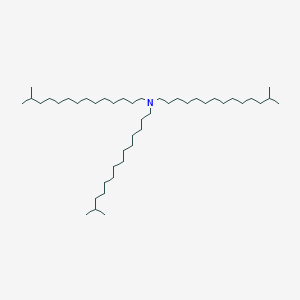

![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
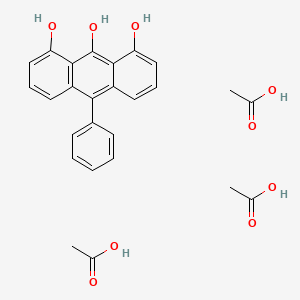

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
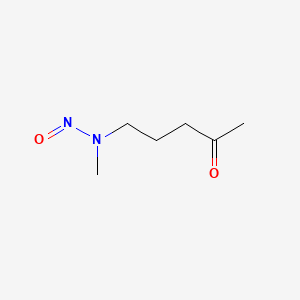
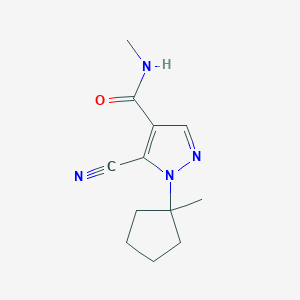
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
